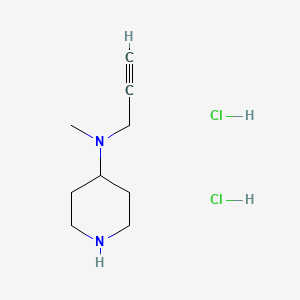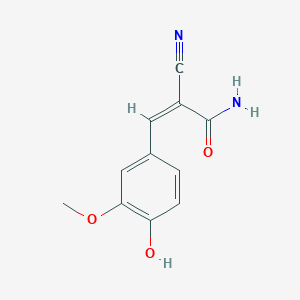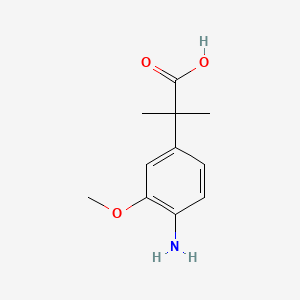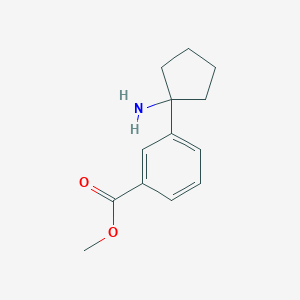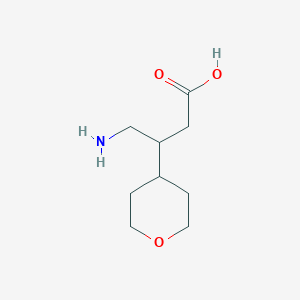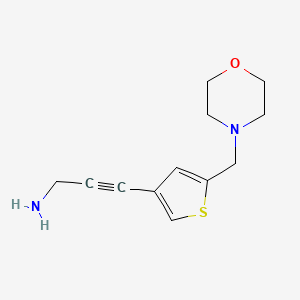
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is a heterocyclic compound that contains a thiophene ring substituted with a morpholinomethyl group and a prop-2-yn-1-amine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a nucleophilic substitution reaction using morpholine and a suitable halomethylthiophene derivative.
Attachment of the Prop-2-yn-1-amine Group: The final step involves the coupling of the thiophene derivative with propargylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amines and thiophenes.
科学的研究の応用
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The morpholinomethyl group can interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. The prop-2-yn-1-amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as 2-(thiophen-3-yl)ethanamine and 3-(thiophen-2-yl)prop-2-yn-1-amine.
Morpholine Derivatives: Compounds such as 4-(morpholinomethyl)aniline and 3-(morpholinomethyl)benzene.
Uniqueness
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholinomethyl group enhances its solubility and bioavailability, while the thiophene ring provides stability and electronic properties .
特性
分子式 |
C12H16N2OS |
|---|---|
分子量 |
236.34 g/mol |
IUPAC名 |
3-[5-(morpholin-4-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H16N2OS/c13-3-1-2-11-8-12(16-10-11)9-14-4-6-15-7-5-14/h8,10H,3-7,9,13H2 |
InChIキー |
BCVXRFFKRRGTMO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC(=CS2)C#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


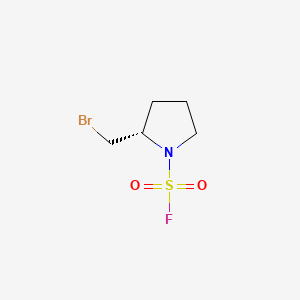
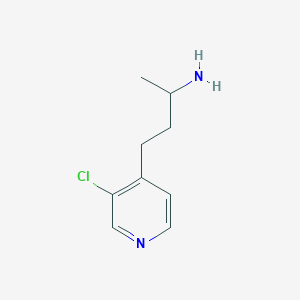
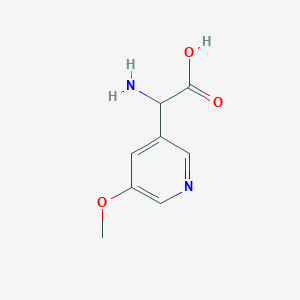


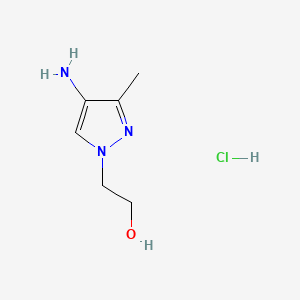
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
